hemoglobin F-Sacromonte
Description
Properties
CAS No. |
152206-28-5 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
hemoglobin F-Sacromonte |
Origin of Product |
United States |
Molecular and Genetic Characterization of Hemoglobin F Sacromonte
Nomenclature and Synonymous Designations of Hemoglobin F-Sacromonte
This compound is identified in scientific literature through several designations. The primary name refers to Sacromonte, a district of Granada, Spain, where it was likely first identified. A more systematic designation, which describes the specific molecular change, is α2Gγ2 59(E3)Lys→Gln. nih.govnih.gov This nomenclature indicates that the variant involves the G-gamma (Gγ) chain of fetal hemoglobin.
| Designation Type | Name |
| Common Name | This compound |
| Systematic Name | α2Gγ2 59(E3)Lys→Gln |
Precise Amino Acid Substitution in the G Gamma Chain: Lysine (B10760008) to Glutamine at Position 59(E3)
The defining feature of this compound is a specific, single amino acid substitution in the G-gamma globin chain. nih.gov At the 59th position of the polypeptide chain, the basic amino acid Lysine (Lys) is replaced by the neutral, polar amino acid Glutamine (Gln). nih.govnih.gov This position is also referred to as E3, which denotes its location as the third residue in the E helix of the globin protein's secondary structure. This substitution is the sole difference between the variant G-gamma chain and the wild-type G-gamma chain.
| Attribute | Description |
| Protein Chain | G-gamma globin (HBG2) |
| Position | 59 (also denoted as E3) |
| Original Amino Acid | Lysine (Lys) |
| Substituted Amino Acid | Glutamine (Gln) |
The G-gamma globin chain is cataloged in the UniProtKB/Swiss-Prot database under the accession number P69892. uniprot.org While research articles commonly refer to the this compound mutation at position 59, some databases may list it as position 60 (p.Lys60Gln). This discrepancy typically arises from differences in protein sequence numbering conventions. The database notation may include the initiator methionine residue at the beginning of the protein sequence, which is typically removed from the mature, functional protein. Therefore, position 60 in the precursor protein corresponds to position 59 in the mature G-gamma chain. nih.govnih.gov The UniProt entry P69892 represents the 147-amino acid sequence of the Hemoglobin subunit gamma-2. uniprot.org
Corresponding Nucleotide Mutation: AAA to CAA at Codon 59
The substitution of lysine with glutamine at the protein level is the direct result of a point mutation in the HBG2 gene, which codes for the G-gamma chain. Specifically, the mutation occurs at the 59th codon. The genetic code specifies lysine with the nucleotide triplets (codons) AAA or AAG. Glutamine is coded by CAA or CAG. The mutation in this compound involves the change of the first adenine (B156593) (A) in the codon to a cytosine (C). This transversion mutation converts the codon from AAA (lysine) to CAA (glutamine), leading to the synthesis of the variant globin chain.
| Genetic Level | Original Sequence | Mutant Sequence |
| DNA Codon 59 | AAA | CAA |
| Amino Acid | Lysine | Glutamine |
Localization within the Beta-Globin Gene Cluster on Chromosome 11
The gene responsible for the G-gamma chain, HBG2, is located on the short arm of human chromosome 11, specifically at position 11p15.4. nih.govarupconsult.com It resides within the well-characterized beta-globin gene cluster, a region that contains several globin genes expressed at different stages of human development. The order of the genes within this cluster is 5'- epsilon (HBE) - G-gamma (HBG2) - A-gamma (HBG1) - delta (HBD) - beta (HBB) -3'. nih.gov The mutation causing this compound is therefore situated within the HBG2 gene in this critical regulatory and structural genomic region.
Transcriptional and Translational Fidelity of the Mutant G Gamma Chain
The production of the this compound variant chain relies on the fundamental cellular processes of transcription and translation. There is no evidence to suggest that the AAA to CAA mutation in the HBG2 gene impairs the efficiency or accuracy of these processes. The cellular machinery is designed for high-fidelity replication of the genetic code.
Transcriptional Fidelity: RNA polymerase is expected to faithfully transcribe the mutated DNA sequence of the HBG2 gene into a corresponding messenger RNA (mRNA) molecule. The resulting mRNA will carry the CAA codon at position 59.
Translational Fidelity: During translation, the ribosome reads the mRNA sequence and recruits the appropriate transfer RNA (tRNA) molecules to build the polypeptide chain. The translational apparatus will correctly interpret the CAA codon and insert a glutamine residue at position 59, thereby accurately synthesizing the mutant G-gamma globin chain as dictated by the genetic alteration.
Biophysical and Structural Perturbations Induced by the G Gamma 59 E3 Lys→gln Substitution
Theoretical Models of Side Chain Interactions at Position 59(E3)
Specific theoretical models detailing the precise side-chain interactions of glutamine at the 59(E3) position in the G-gamma globin chain of Hemoglobin F-Sacromonte are not described in the current body of scientific literature. Such models would typically involve computational chemistry approaches to predict the hydrogen bonding patterns, electrostatic interactions, and steric effects of the new glutamine side chain compared to the original lysine (B10760008). This would provide insight into how the substitution alters the local microenvironment within the globin chain.
Proposed Conformational Changes in the G Gamma Globin Chain Secondary and Tertiary Structure
There are no published studies that propose specific conformational changes to the secondary and tertiary structure of the G-gamma globin chain as a direct result of the Gγ59(E3)Lys→Gln substitution. Research in this area would typically utilize techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to compare the three-dimensional structure of this compound to that of normal fetal hemoglobin. Without such studies, any description of structural changes would be purely speculative.
Energetic Considerations of the Lysine to Glutamine Substitution on Protein Folding
A quantitative analysis of the energetic effects of the lysine to glutamine substitution on the folding of the G-gamma globin chain in this compound is not available. Such an analysis would require calorimetric studies or computational folding simulations to determine changes in the Gibbs free energy of folding (ΔΔG). This would indicate whether the mutation has a stabilizing or destabilizing effect on the protein structure.
Molecular Dynamics Simulations for Predicting Structural Ramifications
No molecular dynamics (MD) simulations specifically focused on this compound have been published. MD simulations would be a powerful tool to predict the dynamic behavior of the protein and to visualize the structural consequences of the Gγ59(E3)Lys→Gln substitution at an atomic level over time. These simulations could provide valuable insights into changes in flexibility, solvent accessibility, and inter-residue interactions.
Advanced Methodologies for Hemoglobin F Sacromonte Research and Characterization
Application of Miniaturized Protein Chemistry Techniques for Structural Analysis
The definitive structural elucidation of Hb F-Sacromonte was accomplished through the application of miniaturized protein chemistry techniques. nih.gov These methods are crucial when dealing with rare variants or when only small sample quantities are available, as is often the case with fetal hemoglobin variants isolated from newborn cord blood. tandfonline.comnih.gov
Tryptic digestion is a fundamental procedure in protein characterization, serving as the first step in peptide mapping. chromatographyonline.comlibretexts.org The process utilizes the enzyme trypsin, a protease that specifically cleaves peptide chains at the carboxyl side of lysine (B10760008) and arginine residues. libretexts.org This predictable cleavage pattern breaks the large globin chain into a series of smaller, more manageable peptide fragments. chromatographyonline.comlibretexts.org
Following digestion, the resulting mixture of peptides is separated, typically using liquid chromatography, to create a "peptide map" or "fingerprint." chromatographyonline.com This map is a unique chromatographic profile for a specific protein. libretexts.org When analyzing a variant like Hb F-Sacromonte, its peptide map is compared to that of normal fetal hemoglobin. A difference in the elution profile of a specific peptide points to the location of the amino acid substitution. In the case of Hb F-Sacromonte, the mutation from lysine to glutamine at position Gγ59 alters the tryptic cleavage site and the properties of the resulting peptide, causing it to elute differently during chromatographic separation, thereby enabling its identification. nih.gov
After the variant peptide is isolated via peptide mapping, its precise amino acid sequence and composition are determined. nih.gov This is a critical step to confirm the exact nature of the mutation. nih.gov The isolated peptide fragment is hydrolyzed to break it down into its constituent amino acids. Subsequently, techniques such as ion-exchange chromatography or derivatization followed by high-performance liquid chromatography (HPLC) are used to separate and quantify each amino acid. nih.govfujifilm.com
For Hb F-Sacromonte, this analysis revealed the substitution of a lysine residue with a glutamine residue at the 59th position of the Gγ-globin chain. nih.gov This finding is the definitive molecular evidence that characterizes this specific hemoglobin variant.
High-Resolution Chromatographic Separation Methodologies
High-performance liquid chromatography (HPLC) is a cornerstone technology for the analysis of hemoglobins (B146990) and their constituent globin chains. nih.gov It offers high resolution, speed, and reproducibility for both screening and detailed characterization. nih.govnih.gov
Reversed-phase HPLC is a powerful technique for separating proteins and peptides based on their hydrophobicity. nih.govnih.gov In the analysis of hemoglobin, RP-HPLC is particularly effective at separating the individual α, β, δ, and γ globin chains. nih.govresearchgate.net The method typically uses a stationary phase (e.g., C4 or C18 silica (B1680970) column) and a mobile phase consisting of an aqueous solvent and an organic solvent like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid. nih.govresearchgate.net As the concentration of the organic solvent is gradually increased, the globin chains elute from the column in order of increasing hydrophobicity. researchgate.net
This technique proved highly effective in the characterization of Hb F-Sacromonte. tandfonline.com While other methods struggled to resolve the variant, RP-HPLC analysis of a cord blood sample containing the variant successfully separated four distinct γ chains. The chains eluted in the order of Aγ, Gγ, the variant Gγ chain (Gγx), and AγT. tandfonline.com This high-resolution separation was crucial for isolating the variant chain for further study. tandfonline.com
| Elution Order | Globin Chain | Description |
|---|---|---|
| 1 | α (alpha) | Normal alpha-globin chain |
| 2 | Aγ (A-gamma) | Normal fetal gamma-globin chain (Alanine at pos. 136) |
| 3 | Gγ (G-gamma) | Normal fetal gamma-globin chain (Glycine at pos. 136) |
| 4 | Gγx (G-gamma variant) | The variant Hb F-Sacromonte chain (Gγ 59Lys→Gln) |
| 5 | AγT (A-gamma T) | A common Aγ variant (Threonine at pos. 75) |
Cation-exchange HPLC separates hemoglobin tetramers based on their ionic interactions with the column's stationary phase. nih.gov Different hemoglobin molecules, which vary in surface charge, are eluted from the column by a salt or pH gradient at characteristic retention times. nih.gov This method is widely used for routine screening of hemoglobinopathies to detect variants and quantify Hb A2 and Hb F. nih.govnih.gov
Interestingly, in the initial investigation of the newborn with Hb F-Sacromonte, standard cation-exchange HPLC did not achieve separation of the variant. tandfonline.com The Hb F-Sacromonte variant co-eluted with the normal Hb A and Hb F peaks, rendering it undetectable by this specific method. tandfonline.com This finding highlights the importance of employing multiple, complementary analytical techniques for comprehensive hemoglobin variant analysis, as a variant may be "silent" on one platform but detectable on another.
Electrophoretic and Isoelectric Focusing Techniques for Variant Detection
Electrophoretic methods, which separate molecules based on their charge in an electric field, are standard initial screening tools for hemoglobin variants. medlineplus.govwikipedia.orgmedscape.com
In the discovery of Hb F-Sacromonte, cellulose (B213188) acetate (B1210297) electrophoresis successfully detected a slow-moving variant band, which accounted for approximately 25% of the hemoglobin in the newborn's cord blood sample. tandfonline.com This initial finding prompted further, more detailed investigation.
Isoelectric focusing (IEF) offers higher resolution than conventional electrophoresis by separating proteins based on their isoelectric point (pI) across a pH gradient. unr.edubohrium.com Each protein migrates through the gradient until it reaches the pH that matches its pI, at which point it has no net charge and stops moving. researchgate.net IEF was also readily able to detect the Hb F-Sacromonte variant, confirming the presence of an abnormal hemoglobin that was distinct from normal Hb F and Hb A. tandfonline.com
Cellulose Acetate Electrophoresis at Alkaline pH
Cellulose acetate electrophoresis at an alkaline pH (typically 8.2-8.6) is a fundamental screening method for hemoglobin variants. nih.govhelena.com In this environment, hemoglobin molecules are negatively charged and migrate towards the positive electrode (anode). learnhaem.com The rate of migration is determined by the net negative charge of the specific hemoglobin variant.
Hemoglobin F-Sacromonte results from a substitution at the 59th position of the G-gamma (Gγ) globin chain, where a lysine residue is replaced by a glutamine (Gγ59(E3)Lys→Gln). nih.gov Lysine is a basic amino acid, carrying a positive charge at alkaline pH, while glutamine is neutral. The loss of this positive charge results in a greater net negative charge for the this compound variant compared to normal fetal hemoglobin (Hb F). Consequently, during electrophoresis, this compound exhibits faster anodic mobility, migrating ahead of the standard Hb F band. Its position would be distinct from other common hemoglobins, aiding in its initial presumptive identification.
| Hemoglobin Variant | Relative Position (Origin to Anode) | Characteristic |
|---|---|---|
| Hb C | Slowest | Migrates slowest, closest to the origin. |
| Hb A2 / Hb E / Hb O-Arab | Slow | Group of variants with similar slow mobility. |
| Hb S / Hb D / Hb G | Intermediate | Sickle hemoglobin and other variants with similar mobility. |
| Hb F | Intermediate-Fast | Normal fetal hemoglobin. |
| Hb F-Sacromonte | Fast | Expected to migrate faster than normal Hb F due to loss of a positive charge. |
| Hb A | Fast | Normal adult hemoglobin. |
| Hb H / Hb Bart's | Fastest | Very fast-moving hemoglobins. |
Isoelectric Focusing (IEF) Characteristics
Isoelectric focusing is a high-resolution technique that separates proteins based on their isoelectric point (pI), the specific pH at which a protein has no net electrical charge. cdc.govbohrium.com Within a stable pH gradient established in a gel, proteins migrate until they reach the pH value that matches their pI, at which point their movement ceases. bohrium.com
| Hemoglobin Variant | Expected Relative pI | Focusing Position |
|---|---|---|
| Hb C | High | Focuses at a relatively high (alkaline) pH. |
| Hb S | High | Focuses at a pH lower than Hb C but higher than Hb A. |
| Hb A | Intermediate | Focuses at a neutral pH range. |
| Hb F | Low | Focuses at a lower (more acidic) pH than Hb A. |
| Hb F-Sacromonte | Very Low | Expected to focus at a more acidic pH than normal Hb F due to a lower pI. |
Molecular Genetic Approaches for Definitive Variant Identification
While electrophoretic and focusing methods provide strong presumptive evidence, definitive identification of this compound requires molecular genetic analysis to confirm the underlying mutation in the gamma-globin gene.
Sanger Sequencing of the HBG2 Gene
Sanger sequencing is the definitive method for identifying the precise nucleotide change responsible for a hemoglobin variant. arupconsult.commdpi.com The process involves the polymerase chain reaction (PCR) to amplify the specific region of the G-gamma-globin gene (HBG2) where the mutation occurs. The resulting DNA product is then sequenced, allowing for a base-by-base analysis of the genetic code. mdpi.com For this compound, sequencing of exon 2 of the HBG2 gene would reveal the specific point mutation that leads to the substitution of lysine by glutamine at codon 59. nih.gov This method provides unequivocal confirmation of the variant's identity.
| Parameter | Description |
|---|---|
| Gene | G-gamma-globin (HBG2) |
| Location | Exon 2 |
| Codon | 59 |
| Normal Amino Acid | Lysine (Lys) |
| Variant Amino Acid | Glutamine (Gln) |
| Nucleotide Change | A → C at the first position of the codon (AAG → CAG) |
Allele-Specific Amplification (ASA) for Targeted Mutation Detection
Allele-Specific Amplification (ASA), also known as Amplification Refractory Mutation System (ARMS), is a targeted PCR-based method used to detect specific known mutations. nih.govresearchgate.net This technique relies on the design of primers that are specific to either the normal or the mutant DNA sequence. A primer is designed so that its 3'-end corresponds to the nucleotide that is altered in the mutation. Successful amplification will only occur if there is a perfect match between the primer and the DNA template at this critical 3'-end. nih.gov To detect this compound, two separate reactions would be run: one with a primer specific to the normal HBG2 sequence at codon 59 and another with a primer specific to the F-Sacromonte mutation. The pattern of amplification across the reactions indicates whether the individual is unaffected, a carrier (heterozygous), or affected (homozygous) with the variant.
High-Throughput Sequencing Methodologies for Comprehensive Globin Gene Screening
High-throughput sequencing, commonly referred to as Next-Generation Sequencing (NGS), allows for the rapid and simultaneous analysis of multiple genes. mdpi.com In the context of hemoglobinopathies, targeted NGS panels are designed to sequence all the globin genes (HBA1, HBA2, HBB, HBD, HBG1, and HBG2) at once. nih.gov This comprehensive approach is highly effective for identifying the this compound mutation while concurrently screening for any other globin gene variants that may be co-inherited. Such co-inheritance can sometimes modify the clinical and hematological presentation, and NGS provides a complete genetic picture that is invaluable for accurate diagnosis and genetic counseling. nih.govnih.gov
Mass Spectrometry-Based Proteomics for Variant Confirmation
Mass spectrometry (MS) is a powerful analytical tool that can confirm the presence of a variant protein by measuring its precise molecular weight. nih.gov In top-down proteomics, the intact globin chains are analyzed. The substitution of lysine (molecular weight ≈ 146.19 Da) with glutamine (molecular weight ≈ 146.15 Da) in the G-gamma chain of this compound results in a small but detectable mass decrease. High-resolution mass spectrometers can easily identify this mass shift, confirming the presence of the abnormal protein. scilit.com
Furthermore, bottom-up proteomic approaches involve digesting the globin chains into smaller peptides, which are then analyzed. Tandem mass spectrometry (MS/MS) can be used to sequence the specific peptide containing the amino acid substitution at position 59, providing definitive proof of the variant's structure at the protein level. researchgate.net
| Amino Acid | Chemical Formula | Average Mass (Da) | Monoisotopic Mass (Da) |
|---|---|---|---|
| Lysine (Lys) | C₆H₁₄N₂O₂ | 146.19 | 146.1055 |
| Glutamine (Gln) | C₅H₁₀N₂O₃ | 146.15 | 146.0691 |
| Mass Difference | -0.04 | -0.0364 |
Genetic Segregation and Population Studies of Hemoglobin F Sacromonte
Pedigree Analysis of Familial Transmission Patterns
The inheritance pattern of Hemoglobin F-Sacromonte has been elucidated through case studies of familial transmission. The variant, characterized by a substitution of glutamine for lysine (B10760008) at position 59 of the Gγ-globin chain (Gγ59(E3)Lys→Gln), is transmitted in an autosomal codominant fashion. nih.govgenecards.org
A key study identified this compound in a newborn male in Granada, Spain, and subsequently in his mother. genecards.org This direct mother-to-son transmission is indicative of a Mendelian inheritance pattern. The presence of the variant in two successive generations within this family confirms its heritable nature. The expression of the abnormal fetal hemoglobin in both individuals suggests that the allele is expressed even when heterozygous.
Further observations of this compound in a newborn in France also support its genetic transmission, although a detailed pedigree analysis from this case is not extensively documented in available literature. nih.gov The consistent finding of the variant in newborns and their parents underscores its genetic origin and predictable segregation within families.
Assessment of Variant Allele Frequency in Specific Populations
Data on the precise allele frequency of this compound in specific populations are limited, reflecting the rarity of this hemoglobin variant. There have been no large-scale screening studies published that specifically quantify the prevalence of the Gγ59(E3)Lys→Gln mutation.
The existing evidence is derived from individual case reports rather than comprehensive population surveys. The identification of the variant in a Spanish family from Granada suggests a potential, albeit likely very low, prevalence in this region of Southern Spain. genecards.org Similarly, its detection in a newborn in France indicates its presence, however rare, in the French population. nih.gov
Without systematic screening programs for hemoglobin variants that include the sequencing of the HBG2 gene, the true allele frequency of this compound remains unknown. The table below summarizes the populations in which the variant has been identified, though it is important to note that these are based on isolated occurrences.
| Population | Number of Reported Cases | Allele Frequency |
| Spanish (Granada) | 2 (mother and son) | Not Determined |
| French | 1 (newborn) | Not Determined |
Geographic Distribution and Origin of the this compound Allele
The known geographic distribution of the this compound allele is confined to Southern Europe, specifically Spain and France. genecards.orgnih.gov The variant's name is derived from the Sacromonte district of Granada, Spain, the location of its initial discovery, strongly suggesting its origin in this region. genecards.org
The Sacromonte neighborhood of Granada has a rich and diverse history, with a significant Roma community. uniprot.orgnih.gov While a direct link between the this compound variant and a specific ethnic group within Granada has not been established, the naming convention points to this area as the likely point of origin for the mutation.
The subsequent identification of the variant in France suggests a possible, though unproven, migration of the allele. nih.gov Given the rarity of the variant, it is plausible that the French case represents a descendant of an individual from the Granada region or an independent, recurring mutation, although the latter is less probable for a specific point mutation. The current data are insufficient to map a broader distribution or migratory path of the allele.
Molecular Ancestry and Haplotype Linkage Analysis of the HBG2 Locus
Detailed molecular ancestry and haplotype linkage analysis for the this compound allele have not been extensively reported in the scientific literature. The variant is a result of a point mutation in the HBG2 gene, one of the two γ-globin genes located on chromosome 11. This mutation leads to the Gγ59(E3)Lys→Gln substitution. nih.govgenecards.org
The study of β-globin gene cluster haplotypes is crucial for understanding the origins and diversity of hemoglobin variants. However, a specific haplotype associated with the this compound mutation has not been characterized. Such an analysis would involve sequencing the DNA flanking the HBG2 gene to identify a specific set of linked single nucleotide polymorphisms (SNPs) that are co-inherited with the mutation.
Determining the haplotype would provide insights into whether the occurrences in Spain and France share a common ancestor or arose from independent mutational events. It could also help to trace the ancestral origins of the allele. Without this specific genetic information, the molecular ancestry of this compound remains an area for future research.
Comparative Analysis with Other Fetal Hemoglobin Variants
Structural and Mutational Comparison with Hemoglobin F-Emirates [G gamma 59(E3)Lys→Glu]
Hemoglobin F-Sacromonte and Hemoglobin F-Emirates are distinguished by mutations occurring at the very same position on the Gγ-globin chain: residue 59, located in the E3 helix. Current time information in Auckland, NZ. However, the specific amino acid substitution at this site differs between the two, leading to distinct biochemical properties.
In HbF-Sacromonte, the basic amino acid Lysine (B10760008) (Lys) is replaced by the neutral amino acid Glutamine (Gln). Current time information in Auckland, NZ.nih.gov This substitution, denoted as Gγ 59(E3)Lys→Gln, results from a point mutation in the Gγ-globin gene at codon 59, specifically an AAA to CAA transition. nih.gov
Conversely, HbF-Emirates involves the substitution of the same Lysine residue with the acidic amino acid Glutamic acid (Glu), denoted as Gγ 59(E3)Lys→Glu. Current time information in Auckland, NZ.Current time information in Melbourne, AU. This change arises from an AAA to GAA mutation in the DNA. Current time information in Melbourne, AU.
The critical difference lies in the change of the local charge at position 59. The original Lysine carries a positive charge. In HbF-Sacromonte, it is replaced by the polar but uncharged Glutamine. In HbF-Emirates, it is replaced by Glutamic acid, which carries a negative charge at physiological pH. This alteration from a positive to a neutral charge in HbF-Sacromonte, and from a positive to a negative charge in HbF-Emirates, is the primary driver of the differences observed in their electrophoretic and chromatographic behaviors.
Table 1: Mutational and Physicochemical Comparison of HbF-Sacromonte and HbF-Emirates
Comparative Analysis of Electrophoretic and Chromatographic Properties with Other Gamma Chain Variants
In cation-exchange high-performance liquid chromatography (HPLC), a technique that separates molecules based on their charge, HbF-Sacromonte shows no separation from HbA and normal HbF. nih.govnih.gov However, its abnormal gamma chain can be identified and quantified using reversed-phase HPLC. nih.gov The behavior of other gamma chain variants can differ significantly based on the nature and location of their mutation. For instance, Hb F-Sardinia, which has a neutral-to-neutral amino acid substitution (Ile→Thr), can be separated from other fetal hemoglobins (B146990) by isoelectric focusing. nih.gov
Table 2: Comparative Properties of Selected Gamma Chain Variants
Implications for Understanding Globin Chain Structure-Function Relationships
The study of clinically silent variants like HbF-Sacromonte provides a powerful tool for dissecting the structure-function relationships of globin chains. By acting as natural experiments, these variants reveal which regions of the protein are tolerant to amino acid changes without compromising physiological function.
The comparison between HbF-Sacromonte and HbF-Emirates is particularly illustrative. With a mutation at the identical Gγ 59 position, these two variants isolate the effect of substituting the original lysine with either a neutral (Gln) or an acidic (Glu) residue. Current time information in Auckland, NZ. This direct comparison demonstrates how altering the charge at a specific surface location can predictably change a protein's behavior in an electrical field (electrophoresis) without impairing its vital oxygen-carrying role.
This knowledge helps to map the functional landscape of the hemoglobin molecule, distinguishing between critical regions (like the heme-binding pocket or the α1β2 interface) where mutations are often deleterious, and non-critical surface regions where variability can be accommodated. nih.govnih.gov Such studies refine our understanding of protein evolution and provide a crucial baseline for evaluating the potential pathogenicity of newly discovered genetic variants.
Molecular Mechanisms Governing Gamma Globin Gene Expression in the Context of Hemoglobin F Sacromonte
Transcriptional Regulation of the HBG2 Gene
The transcription of the HBG2 gene, which encodes the G-gamma-globin chain, is the primary control point for the production of fetal hemoglobin (HbF). htct.com.brwikipedia.org This process is governed by the interplay of regulatory DNA elements and the binding of specific transcription factors.
The expression of the beta-globin gene cluster, which includes the HBG2 gene, is under the control of a powerful distal regulatory element known as the Locus Control Region (LCR). youtube.comwikipedia.orgnih.govashpublications.org The LCR is located upstream of the globin genes and is essential for achieving high levels of gene expression in a tissue-specific manner. wikipedia.orgnih.gov It is believed to function by creating an open chromatin domain, making the globin genes accessible to the transcriptional machinery. ashpublications.org The LCR physically interacts with the promoters of the globin genes, including the HBG2 promoter, through a process of chromatin looping. nih.gov This interaction brings the enhancer elements within the LCR into close proximity with the gene promoter, facilitating the recruitment of RNA polymerase II and the initiation of transcription.
In addition to the LCR, proximal regulatory elements within the HBG2 gene promoter itself are crucial for its expression. These elements include binding sites for a variety of transcription factors that can either activate or repress gene expression. The interplay between the LCR and these proximal elements determines the developmental stage-specific expression of the gamma-globin gene.
A number of transcription factors are known to bind to the promoter of the HBG2 gene and modulate its activity. Key activators include GATA-1 and NF-Y, which play a critical role in erythroid-specific gene expression. nih.govnih.gov Conversely, BCL11A and LRF (Leukemia/lymphoma-related factor) are major repressors of gamma-globin expression in adult erythroid cells. nih.govresearchgate.net
The balance between these activating and repressing factors is a key determinant of the switch from fetal to adult hemoglobin. In fetal life, the expression of repressors like BCL11A is low, allowing for high levels of gamma-globin transcription. After birth, the upregulation of BCL11A leads to the silencing of the HBG2 gene. nih.govresearchgate.netresearchgate.netcell.com BCL11A exerts its repressive effect by binding directly to the HBG2 promoter and recruiting a corepressor complex, which includes the NuRD (Nucleosome Remodeling and Deacetylase) complex. nih.gov
| Transcription Factor | Role in HBG2 Expression |
| GATA-1 | Activator |
| NF-Y | Activator |
| BCL11A | Repressor |
| LRF (ZBTB7A) | Repressor |
| KLF1 | Indirect Repressor |
Post-Transcriptional Processing and mRNA Stability of Mutant Gamma-Globin Transcripts
Following transcription, the primary gamma-globin mRNA transcript undergoes several processing steps, including capping, splicing, and polyadenylation, to become a mature messenger RNA (mRNA) that can be translated into protein. The stability of the mature mRNA is a critical determinant of the amount of protein produced.
While the primary mechanism of gamma-globin gene silencing is transcriptional, there is evidence to suggest that post-transcriptional processes may also play a role. nih.gov The stability of gamma-globin mRNA appears to be influenced by the relative abundance of other globin chains. For instance, in situations of beta-globin chain deficiency, such as in beta-thalassemia, the stability of gamma-globin mRNA has been observed to increase. nih.gov
Translational Efficiency and Protein Synthesis of the Hemoglobin F-Sacromonte Gamma Chain
The efficiency with which the gamma-globin mRNA is translated into a polypeptide chain can also influence the final level of fetal hemoglobin. Recent studies have highlighted that the translation of gamma-globin mRNA can be a point of regulation for HbF production. nih.gov For example, activation of the integrated stress response has been shown to selectively enhance the translation of gamma-globin mRNA. nih.gov
Interplay with Known Genetic Modifiers of Fetal Hemoglobin Levels (e.g., BCL11A, HBS1L-MYB, KLF1)
The baseline level of fetal hemoglobin, and therefore this compound, in an individual is significantly influenced by common genetic variants in several key modifier loci. hra.nhs.uknih.govtums.ac.irsemanticscholar.orghaematologica.orgresearchgate.net These loci include BCL11A on chromosome 2, the HBS1L-MYB intergenic region on chromosome 6, and the beta-globin gene cluster itself on chromosome 11. nih.govtums.ac.irsemanticscholar.orghaematologica.orgresearchgate.net
| Genetic Modifier Locus | Chromosomal Location | Effect on Fetal Hemoglobin |
| BCL11A | 2p16.1 | Repression |
| HBS1L-MYB | 6q23.3 | Regulation |
| KLF1 | 19p13.13 | Indirect Repression |
BCL11A : As previously discussed, BCL11A is a potent silencer of gamma-globin expression. nih.govresearchgate.netresearchgate.netcell.com Genetic variants in the non-coding regions of the BCL11A gene can affect its expression level in erythroid cells. Lower levels of BCL11A lead to less repression of the HBG2 gene and consequently, higher levels of fetal hemoglobin. jefferson.edu
HBS1L-MYB : The HBS1L-MYB intergenic region contains regulatory elements that influence the expression of the nearby MYB gene. nih.govashpublications.orgnih.govstemcell.comresearchgate.net MYB is a transcription factor that plays a role in erythropoiesis and has been shown to indirectly affect fetal hemoglobin levels. nih.gov Variants in this region that are associated with higher HbF levels are thought to do so by modulating MYB expression. nih.govresearchgate.net
KLF1 : Krüppel-like factor 1 (KLF1) is a master regulator of erythropoiesis. ashpublications.orgmdpi.com It plays a crucial role in the switch from fetal to adult hemoglobin by directly activating the beta-globin gene and indirectly repressing the gamma-globin gene through its activation of BCL11A. mdpi.comnih.govashpublications.org Mutations in KLF1 can lead to a persistence of fetal hemoglobin into adulthood. ashpublications.orghaematologica.org
Future Directions and Advanced Research Frontiers in Hemoglobin F Sacromonte Studies
High-Resolution Structural Biology of the Variant (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
A critical step in understanding the impact of the Lys→Gln substitution at position 59 of the Gγ-globin chain is to determine the high-resolution three-dimensional structure of Hemoglobin F-Sacromonte. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal for this purpose.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative for structural determination, particularly for proteins that are difficult to crystallize. nih.govyokohama-cu.ac.jp This technique can be applied to study this compound in a near-native state, embedded in vitreous ice. wikipedia.org Recent advancements have enabled the determination of hemoglobin structures at near-atomic resolution using cryo-EM. nih.gov This approach could be particularly valuable for capturing different conformational states of the hemoglobin tetramer in solution. yokohama-cu.ac.jpbiorxiv.org
A comparative structural analysis using these techniques could be summarized as follows:
| Technique | Potential Insights for this compound |
| X-ray Crystallography | - Precise atomic coordinates of the variant. - Detailed view of the altered interactions at the mutation site. - Comparison with wild-type HbF structure to identify conformational changes. nih.govnih.gov |
| Cryo-Electron Microscopy | - Structure determination in a near-native, solution-like state. - Analysis of conformational heterogeneity and different allosteric states. yokohama-cu.ac.jp - Overcoming challenges associated with protein crystallization. nih.gov |
Advanced Functional Characterization using Recombinant Protein Expression Systems
To conduct detailed functional studies, a consistent and pure supply of this compound is necessary. Recombinant protein expression systems, particularly in Escherichia coli, provide a robust platform for producing sufficient quantities of this variant. frontiersin.orgnih.gov
The process would involve synthesizing the Gγ-globin gene with the specific mutation (Lys59Gln) and co-expressing it with the α-globin gene in an appropriate E. coli strain. nih.gov The recombinant hemoglobin can then be purified using chromatographic techniques. nih.gov This approach allows for the production of the variant, enabling a comprehensive analysis of its functional properties, including:
Oxygen-Binding Affinity and Cooperativity: Detailed oxygen equilibrium curves can be generated to precisely measure the P50 value (a measure of oxygen affinity) and the Hill coefficient (an indicator of cooperativity). These studies would clarify whether the Lys→Gln substitution alters the oxygen-carrying capacity of the molecule.
Kinetics of Ligand Binding and Dissociation: Stopped-flow spectrophotometry can be used to measure the rates of oxygen and carbon monoxide association and dissociation, providing a deeper understanding of the dynamics of gas exchange.
Allosteric Regulation: The effect of allosteric effectors such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (the Bohr effect), and temperature on oxygen affinity can be quantified. This would reveal if the mutation impacts the normal physiological regulation of hemoglobin function.
Stability Studies: The stability of the recombinant this compound can be assessed through mechanical and chemical denaturation studies, as well as by measuring the rate of autooxidation to methemoglobin. This would provide insights into the structural integrity of the variant. frontiersin.org
Computational Modeling of Protein Dynamics and Ligand Interactions for the Variant
Computational approaches, particularly molecular dynamics (MD) simulations, offer a powerful means to investigate the structural and dynamic consequences of the Lys59Gln mutation at an atomic level. nih.govproquest.comresearchgate.net
Molecular Dynamics (MD) Simulations: By creating in silico models of both wild-type HbF and this compound, MD simulations can be performed to track the movements of atoms over time. fz-juelich.deelifesciences.org These simulations can reveal:
Changes in the flexibility of different regions of the protein. proquest.com
Alterations in the network of salt bridges and hydrogen bonds.
The dynamics of water molecules in and around the heme pocket.
The pathways of ligand entry and exit from the heme pocket. f1000research.com
Protein-Ligand Docking and Binding Free Energy Calculations: Computational methods can be used to model the interaction of oxygen and other ligands with the heme iron and surrounding amino acid residues. nih.govresearchgate.net These studies can predict changes in binding affinity and provide a molecular-level explanation for any experimentally observed functional differences.
| Computational Method | Application to this compound |
| Molecular Dynamics Simulations | - Elucidate changes in protein dynamics and flexibility due to the mutation. nih.govproquest.com - Analyze the stability of the quaternary structure. - Investigate the pathways for ligand migration. f1000research.com |
| Protein-Ligand Docking | - Predict the binding modes of oxygen and other ligands. nih.gov - Estimate the binding affinity of ligands to the heme iron. |
| Binding Free Energy Calculations | - Quantify the energetic impact of the mutation on ligand binding. |
Investigation of Rare Gamma-Globin Variants and their Contribution to Globin Gene Evolution
The study of rare gamma-globin variants like this compound contributes to the broader understanding of globin gene evolution. nih.govnih.gov The gamma-globin genes (HBG1 and HBG2) have evolved through gene duplication and subsequent divergence. nih.govcanberra.edu.auresearchgate.net Investigating the frequency and distribution of rare variants in different populations can provide clues about evolutionary pressures and the functional constraints on the gamma-globin chain.
Future research in this area could involve:
Population Genetics: Screening diverse populations for the presence of the this compound mutation and other rare gamma-globin variants to understand their prevalence and geographical distribution.
Comparative Genomics: Comparing the gamma-globin gene sequences across different primate species to trace the evolutionary history of specific residues, including the one at position 59. nih.gov
Functional Evolution: Correlating the presence of specific gamma-globin variants with any discernible physiological or clinical phenotypes to understand their selective advantages or disadvantages.
Development of Novel Diagnostic and Research Tools for Hemoglobin F Variants
Advancements in diagnostic technologies can facilitate the rapid and accurate identification of this compound and other fetal hemoglobin variants. While traditional methods like electrophoresis and high-performance liquid chromatography (HPLC) are effective, newer techniques offer higher resolution and throughput. researchgate.netmdpi.com
Mass Spectrometry: High-resolution mass spectrometry can be used for the precise identification of hemoglobin variants by accurately measuring the mass of the globin chains. acs.org This technique can detect the subtle mass shift caused by the Lys→Gln substitution in this compound.
Microchip Electrophoresis: Miniaturized electrophoresis on a microchip offers a rapid and automated method for screening for hemoglobin variants, requiring only a small sample volume. cureleads.com
DNA-Based Assays: The development of specific DNA-based assays, such as allele-specific PCR or next-generation sequencing panels, can be used for the direct detection of the mutation in the HBG2 gene. These genetic tests would be highly specific and could be used for carrier screening and prenatal diagnosis if deemed necessary.
| Technology | Application for Hemoglobin F Variants |
| High-Resolution Mass Spectrometry | - Accurate determination of globin chain mass to identify variants. acs.org |
| Microchip Electrophoresis | - Rapid, automated, and high-throughput screening. cureleads.com |
| DNA Sequencing | - Definitive identification of the genetic mutation. - Development of specific diagnostic and screening tests. |
Q & A
Q. How can next-generation sequencing (NGS) pipelines be optimized to detect rare Hb F variants like Hb F-Sacromonte in population genomics studies?
- Methodological Answer : Target enrichment of the HBG1/HBG2 locus using hybrid capture probes improves NGS sensitivity. Variant calling should employ a dual pipeline: GATK for SNPs/indels and specialized tools (e.g., VarScan2) for hemoglobin variants. Validation via droplet digital PCR (ddPCR) is critical for low-frequency mutations (<1% allele frequency) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported Hb F-Sacromonte prevalence between Spanish and Middle Eastern populations?
- Methodological Answer : Confounding factors include founder effects and selection bias in retrospective studies. Meta-analyses using fixed-effects models (e.g., Mantel-Haenszel) should adjust for geographic ancestry via principal component analysis (PCA). Prospective cohort studies with standardized inclusion criteria (e.g., asymptomatic carriers) are needed to resolve disparities .
Q. What steps ensure reproducibility when replicating functional studies of Hb F-Sacromonte in non-specialized laboratories?
- Methodological Answer : Detailed protocols for hemoglobin purification (e.g., cation-exchange chromatography) and oxygen affinity measurements must be shared via open-access platforms like Protocols.io . Inter-laboratory validation using reference samples (e.g., Hb F-Sacromonte-positive erythrocytes from biobanks) minimizes technical variability .
Future Research Directions
Q. What novel CRISPR-Cas9 strategies could elucidate the regulatory mechanisms of Hb F-Sacromonte expression?
- Methodological Answer : Base-editing (e.g., BE4max) can introduce the G59Q mutation in iPSC-derived erythroblasts to study its effect on γ-globin promoter activity (e.g., luciferase assays). Single-cell RNA-seq post-editing identifies transcriptional changes in BCL11A and ZBTB7A, key Hb F suppressors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
